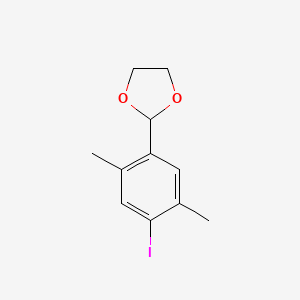![molecular formula C13H21NO4 B2469987 (1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2375248-45-4](/img/structure/B2469987.png)
(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chiral Auxiliaries in Synthesis
The compound has been utilized as a chiral auxiliary in asymmetrical syntheses. For instance, Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives from this compound, demonstrating its efficiency in Michael-type reactions through enamines (Martens & Lübben, 1991).
Synthesis of Molecular Scaffolds
This compound has been used in the synthesis of novel molecular scaffolds. For example, Cini et al. (2002) synthesized a new N-Fmoc-protected dipeptide isoster starting from (R,R)-tartaric acid and O-benzyl-L-serine, which highlights the compound's potential in diversifying dipeptide isosters (Cini et al., 2002).
Potential Metabolites Synthesis
The synthesis of potential hydroxy metabolites of brain imaging agents using this compound has been reported. Andersen et al. (1997) outlined the synthesis of potential hydroxy metabolites of brain imaging agents, demonstrating the compound's utility in the development of novel imaging agents (Andersen et al., 1997).
Peptidomimetic Synthesis
The compound has been used in the synthesis of conformationally constrained α-amino acids, which can be applied in peptidomimetic synthesis. Mahía et al. (2017) demonstrated a route towards asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, providing a new approach for peptidomimetic synthesis (Mahía et al., 2017).
Conformationally Constrained Dipeptide Isosteres
Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids, which are useful as conformationally constrained dipeptide isosteres. This study highlights the compound's role in producing novel classes of dipeptide isosteres (Guarna et al., 1999).
Synthesis of Angiotensin Converting Enzyme Inhibitors
Teetz et al. (1985) described the synthesis of a new ACE-inhibitor using this compound, indicating its application in the development of pharmaceutical agents (Teetz et al., 1985).
Synthesis of Novel Organic Compounds
The compound has been instrumental in synthesizing novel organic compounds. For example, Reymond and Vogel (1990) used a derivative of this compound in the total asymmetric syntheses of (+)-6-deoxycastanospermine and (+)-6-deoxy-6-fluorocastanospermine, illustrating its versatility in organic synthesis (Reymond & Vogel, 1990).
作用機序
Mode of Action
It’s worth noting that n-nitrosamines, a class of compounds that can form as impurities in the process of chemical drug production, interact with their targets through oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases . Whether EN300-7437455 shares a similar mode of action is currently unknown and requires further investigation.
Biochemical Pathways
The biochemical pathways affected by EN300-7437455 are not yet known. Given the complexity of biological systems, this compound could potentially influence multiple pathways. Comprehensive databases like PathBank and Biochemical Pathways can provide valuable insights into the potential biochemical pathways a compound might affect. Further experimental studies are needed to confirm the exact pathways influenced by EN300-7437455.
Pharmacokinetics
The pharmacokinetic properties of EN300-7437455, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity . The specific environmental conditions affecting the action of EN300-7437455 are currently unknown and warrant further investigation.
特性
IUPAC Name |
(1S,3S,5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-9(11(15)16)6-10(14)5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEINQFIWSBGFP-GUBZILKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C[C@@H]1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

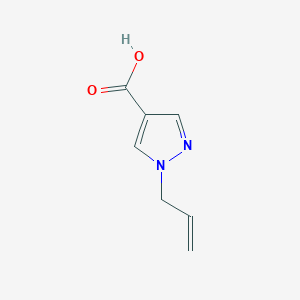
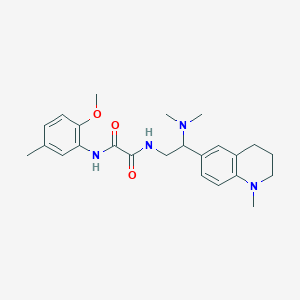
![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)
![N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2469909.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2469910.png)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)
![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)
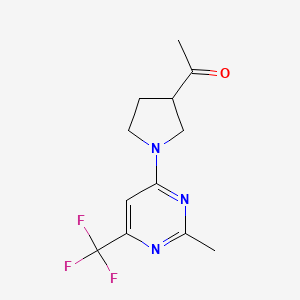
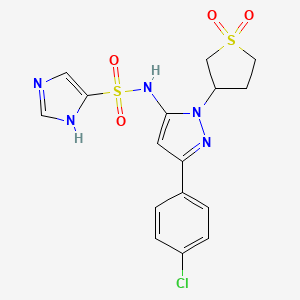
![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)
